molecular formula C17H20N2O2 B1335592 Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate CAS No. 890093-77-3

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate

Cat. No.: B1335592
CAS No.: 890093-77-3
M. Wt: 284.35 g/mol
InChI Key: FQLVXJMZSUWDOB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate is an organic compound with the molecular formula C17H20N2O2. It is a derivative of benzoic acid and contains both amino and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 1-phenylethylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino groups .

Scientific Research Applications

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function. The ester group may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate is unique due to the presence of the 1-phenylethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Properties

IUPAC Name

ethyl 3-amino-4-(1-phenylethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLVXJMZSUWDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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